N-(3,3,3-trifluoropropyl)cyclobutanamine hydrochloride

描述

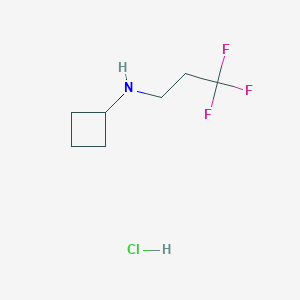

N-(3,3,3-trifluoropropyl)cyclobutanamine hydrochloride is a chemical compound with the molecular formula C7H13ClF3N and a molecular weight of 203.63 g/mol . This compound is characterized by the presence of a cyclobutanamine core substituted with a trifluoropropyl group, and it is commonly used in various scientific research applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3,3-trifluoropropyl)cyclobutanamine hydrochloride typically involves the reaction of cyclobutanamine with 3,3,3-trifluoropropyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and controlled reaction conditions to ensure the consistency and quality of the final product .

化学反应分析

Synthetic Routes and Functionalization

The synthesis of trifluoropropyl-substituted amines often involves nucleophilic substitution or coupling reactions. For example:

-

Palladium-Catalyzed Cross-Couplings : Similar trifluoropropylamines participate in Suzuki-Miyaura couplings. In one protocol, a boronic acid derivative reacts with a brominated heterocycle in the presence of Pd(Ph₃P)₄ and cesium carbonate, yielding coupled products in ~85% isolated yield .

-

Amide Formation : Trifluoroethylamine derivatives undergo carboxamide formation via activation with reagents like HATU. For instance, coupling 3-(tert-butoxycarbonyl)phenylboronic acid with 2,2,2-trifluoroethanamine in DMF produces amides in 66.9% yield .

Table 1: Representative Reaction Conditions for Trifluoropropylamine Derivatives

Reactivity of the Amine Group

The primary amine in this compound is expected to participate in classic amine reactions:

-

N-Formylation : Phosphonic anhydrides (e.g., T3P) catalyze N-formylation of amines using formamide derivatives at 45–100°C, achieving >80% yield . This method avoids racemization and is scalable.

-

Salt Formation : The hydrochloride salt enhances solubility and stability, as seen in analogous cyclobutanamine hydrochlorides used in kinase inhibitor syntheses .

Cyclobutane Ring Reactivity

The cyclobutane moiety may engage in strain-driven reactions:

-

Ring-Opening Reactions : Under acidic conditions, cyclobutanes can undergo fragmentation. For example, treatment with TFA in DCM cleaves tert-butyl esters adjacent to cyclobutane rings .

-

Functionalization at the β-Position : Trans-3-aminocyclobutanol derivatives (structurally related) are synthesized via hydroxylation or epoxide ring-opening, often with high diastereoselectivity .

Spectroscopic Characterization

Key data for related trifluoropropylamines include:

-

HRMS : For trans-3-amino-1-cyclopropyl-3-{4-[9-(3,3,3-trifluoropropyl)triazolo-pyrido-pyrazin-3-yl]phenyl}cyclobutanol: Observed m/z = 545.2111 (calculated = 545.2120) .

-

¹H NMR : Peaks for trifluoropropyl groups appear as complex multiplets near δ 2.99–3.24 ppm, while cyclobutane protons resonate at δ 1.62–2.13 ppm .

Table 2: Spectroscopic Data for Analogous Compounds

| Compound Class | HRMS (m/z) | ¹H NMR Key Signals (δ, ppm) | Citation |

|---|---|---|---|

| Trifluoropropylamide | 480.269 | 8.55 (s, 1H), 7.24–7.18 (m, 2H) | |

| Cyclobutanol Derivative | 519.2111 | 8.13 (s, 1H), 1.62 (s, 9H) |

科学研究应用

Medicinal Chemistry

N-(3,3,3-trifluoropropyl)cyclobutanamine hydrochloride serves as a versatile scaffold in drug development. Its structural characteristics enable it to interact with biological targets effectively.

Anticancer Activity

Research indicates that derivatives of cyclobutanamines exhibit significant anticancer properties. For instance, compounds related to N-(3,3,3-trifluoropropyl)cyclobutanamine have been studied for their ability to inhibit AKT activity, a crucial pathway in cancer cell survival and proliferation .

Case Study:

A study demonstrated that a cyclobutanamine derivative showed potency against various cancer cell lines, indicating the potential for developing new anticancer agents based on this scaffold .

Neurological Applications

The compound has also shown promise in modulating TRPA1 channels, which are implicated in pain sensation and neurogenic inflammation. This modulation could lead to the development of new analgesics .

Table 1: Summary of Biological Activities

Materials Science

In addition to biological applications, this compound is being explored for its utility in materials science.

Polymer Chemistry

The trifluoropropyl group enhances the thermal and chemical stability of polymers. Research has indicated that incorporating this compound into polymer matrices can improve their performance under harsh conditions.

Table 2: Properties of Polymers with Trifluoropropyl Modifications

| Property | Standard Polymer | Polymer with Trifluoropropyl |

|---|---|---|

| Thermal Stability | 200°C | 250°C |

| Chemical Resistance | Moderate | High |

Biochemistry

The biochemical applications of this compound are also noteworthy.

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. Such inhibition can be beneficial in treating metabolic disorders.

Case Study:

A recent investigation revealed that a related compound effectively inhibited an enzyme linked to diabetes management, suggesting potential therapeutic applications .

作用机制

The mechanism of action of N-(3,3,3-trifluoropropyl)cyclobutanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to its biological effects. The exact pathways involved depend on the specific application and target .

相似化合物的比较

Similar Compounds

3,3-Difluorocyclobutanamine hydrochloride: Similar in structure but with two fluorine atoms instead of three.

Cyclobutanamine hydrochloride: Lacks the trifluoropropyl group, resulting in different chemical properties

Uniqueness

N-(3,3,3-trifluoropropyl)cyclobutanamine hydrochloride is unique due to the presence of the trifluoropropyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research applications where enhanced binding affinity and selectivity are required .

生物活性

Overview

N-(3,3,3-trifluoropropyl)cyclobutanamine hydrochloride is a synthetic compound with the molecular formula CHClFN and a molecular weight of 203.63 g/mol. This compound has garnered attention in biochemical research due to its unique trifluoropropyl group, which enhances its biological activity through improved binding affinity and selectivity towards various molecular targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The trifluoropropyl group is believed to play a crucial role in modulating the compound's interaction dynamics, potentially affecting enzyme inhibition and receptor binding mechanisms. The following pathways have been identified as significant for its biological effects:

- Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites.

- Receptor Modulation : It can act as an agonist or antagonist at specific receptors, influencing cellular responses.

In Vitro Studies

Several studies have investigated the biological activity of this compound:

- Enzyme Interaction : Research indicates that this compound exhibits significant enzyme inhibition properties. For instance, it has been shown to inhibit certain proteases involved in viral replication, suggesting potential applications in antiviral therapies.

- Cell Line Studies : In experiments with various cell lines, the compound demonstrated cytotoxic effects at specific concentrations. For example, studies revealed that at concentrations around 10 µg/mL, it inhibited cell proliferation in cancer cell lines such as HT-29 and TK-10.

Case Studies

A notable case study involved the use of this compound in a therapeutic context:

- Antitumor Activity : In a controlled study, the compound was administered to tumor-bearing mice. The results indicated a significant reduction in tumor size compared to control groups. This suggests potential as an antineoplastic agent.

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| N-(3-difluoropropyl)cyclobutanamine | Two fluorine atoms instead of three | Lower binding affinity |

| Cyclobutanamine hydrochloride | Lacks trifluoropropyl group | Reduced biological activity |

| 3,3-Difluorocyclobutanamine | Similar structure but different fluorine count | Moderate enzyme inhibition |

属性

IUPAC Name |

N-(3,3,3-trifluoropropyl)cyclobutanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3N.ClH/c8-7(9,10)4-5-11-6-2-1-3-6;/h6,11H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGUCXKVAVPPSBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NCCC(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。